N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound characterized by its complex indole structure, which is substituted with an acetyl group and a 2-fluorophenoxy moiety. The molecular formula of this compound is , and it has a molar mass of approximately 299.32 g/mol. The compound’s unique structure contributes to its potential biological activities and applications in medicinal chemistry.
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Research indicates that N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide exhibits potential biological activities, including:
The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide typically involves several key steps:
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide has potential applications in several fields:
Studies involving N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide focus on its interactions with various biological targets:
Several compounds share structural similarities with N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide | Structure | Contains a bromine atom that enhances reactivity |
| N-(1-acetylindol-6-yl)-N'-(4-fluorobenzoyl)urea | Structure | Urea linkage provides different biological activity |
| N-(1-acetylindol-6-yl)-N'-(5-trifluoromethylpyridin-3-carbonyl)urea | Structure | Trifluoromethyl group increases lipophilicity |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide stands out due to its specific combination of an indole core with a fluorinated aromatic moiety. This unique configuration potentially enhances its binding affinity and selectivity towards biological targets compared to other similar compounds.